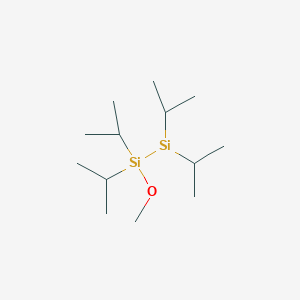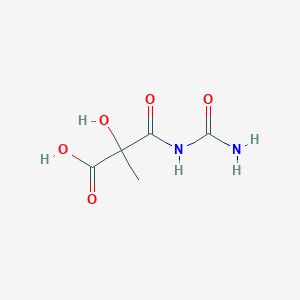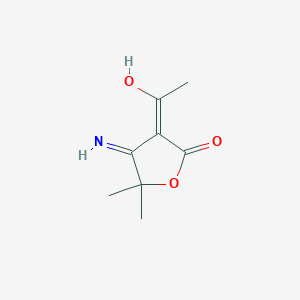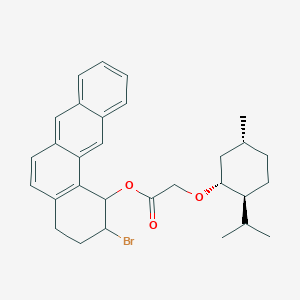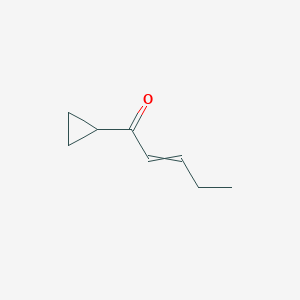![molecular formula C13H10N2OS B14347230 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one CAS No. 91859-66-4](/img/structure/B14347230.png)
2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine-3-thiol with benzyl bromide under basic conditions, followed by cyclization with a suitable reagent such as phosphorus oxychloride . Another approach involves the use of hydrazonoyl halides as precursors, which react with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of microwave-assisted synthesis and other green chemistry approaches can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines or dihydropyridines.
Substitution: Formation of various substituted thiazolo[5,4-b]pyridines.
科学的研究の応用
2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the signaling pathways involved in cell proliferation and survival . The compound’s thiazole and pyridine rings facilitate its binding to the active site of the enzyme, leading to potent inhibitory activity .
類似化合物との比較
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrano[2,3-d]thiazoles: These compounds have a fused pyran ring instead of a benzyl group.
Thiazolo[3,2-a]pyridines: These compounds have a different fusion pattern of the thiazole and pyridine rings.
Uniqueness: 2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and facilitates its interaction with hydrophobic pockets in target proteins .
特性
CAS番号 |
91859-66-4 |
|---|---|
分子式 |
C13H10N2OS |
分子量 |
242.30 g/mol |
IUPAC名 |
2-benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C13H10N2OS/c16-13-11-7-4-8-14-12(11)17-15(13)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChIキー |
NPRPLCPSBYIKNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(S2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


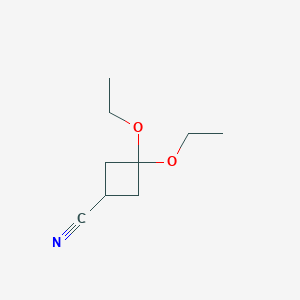
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

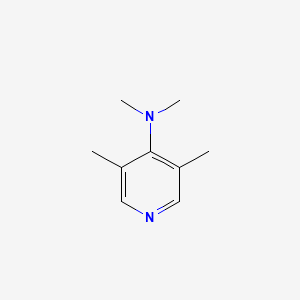
![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)

![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)

